molecular formula C16H12BrNO6S2 B4057342 5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE

5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE

Cat. No.: B4057342
M. Wt: 458.3 g/mol
InChI Key: YDBKLYDGGUSMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE is a complex organic compound that belongs to the class of thiopyrano[2,3-d][1,3]thiazole derivatives. This compound is characterized by its unique structure, which includes a thiopyrano ring fused with a thiazole ring, and various functional groups such as bromine, hydroxyl, and carboxylate groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a suitable α-haloketone with thiourea under acidic conditions.

    Formation of the Thiopyrano Ring: The thiopyrano ring is formed by cyclization of the thiazole derivative with a suitable dicarbonyl compound in the presence of a base.

    Introduction of Functional Groups: The bromine and hydroxyl groups are introduced through electrophilic aromatic substitution reactions, while the carboxylate groups are introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiopyrano[2,3-d][1,3]thiazole Derivatives: Compounds with similar core structures but different functional groups.

    Thiazole Derivatives: Compounds containing the thiazole ring but lacking the thiopyrano ring.

    Pyrano Derivatives: Compounds containing the pyrano ring but lacking the thiazole ring.

Uniqueness

5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE is unique due to its specific combination of functional groups and fused ring structure, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

dimethyl 7-(5-bromo-2-hydroxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO6S2/c1-23-14(20)10-9(7-5-6(17)3-4-8(7)19)11-13(18-16(22)26-11)25-12(10)15(21)24-2/h3-5,9,19H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBKLYDGGUSMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C(C1C3=C(C=CC(=C3)Br)O)SC(=O)N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE
Reactant of Route 3
5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE
Reactant of Route 4
5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE
Reactant of Route 5
5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE
Reactant of Route 6
5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.